3-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 3,4,5-trimethoxyaniline with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of 3-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can enhance binding affinity and specificity, while the quinazolinone core may modulate the compound’s overall activity. Pathways involved in its mechanism of action could include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: A precursor in the synthesis of the target compound.
2,3-Dihydroquinazolin-4(1H)-one: The core structure without the propyl and trimethoxyphenyl groups.
Quinazolinone Derivatives: Various derivatives with different substituents on the quinazolinone core.
Uniqueness
3-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of the propyl and trimethoxyphenyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-propyl-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-5-10-22-19(21-15-9-7-6-8-14(15)20(22)23)13-11-16(24-2)18(26-4)17(12-13)25-3/h6-9,11-12,19,21H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOOIDNTGRAANH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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